molecular formula C4H10Cl2O3Si B3054270 Dichloromethyl trimethoxysilane CAS No. 5926-27-2

Dichloromethyl trimethoxysilane

Cat. No.: B3054270
CAS No.: 5926-27-2
M. Wt: 205.11 g/mol
InChI Key: SZGXHZNBLHSARC-UHFFFAOYSA-N
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Description

Dichloromethyl trimethoxysilane is an organosilicon compound with the chemical formula C4H10Cl2O3Si. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. This compound is notable for its reactivity and versatility in forming silane coupling agents, which are essential in numerous industrial applications.

Scientific Research Applications

Dichloromethyl trimethoxysilane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: Utilized in the development of drug delivery systems and medical devices due to its ability to form biocompatible coatings.

    Industry: Plays a crucial role in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics of the phenyltrimethoxysilane, vinyltrimethoxysilane, 3-mercaptopropyltrimethoxysilane, 3-chloropropyltrimethoxysilane, (3, 3, 3-trifluoropropyl)trimethoxysilane and (1H, 1H, 2H, 2H-perfluorooctyl)trimethoxysilane in a HCl-catalyzed EtOH system .

Safety and Hazards

Dichloromethyl trimethoxysilane is classified as a flammable liquid and vapor . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, do NOT induce vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethyl trimethoxysilane can be synthesized through the reaction of dichloromethylsilane with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction is as follows:

CH2Cl2SiH+3CH3OHCH2Cl2Si(OCH3)3+3H2\text{CH}_2\text{Cl}_2\text{SiH} + 3\text{CH}_3\text{OH} \rightarrow \text{CH}_2\text{Cl}_2\text{Si(OCH}_3\text{)}_3 + 3\text{H}_2 CH2​Cl2​SiH+3CH3​OH→CH2​Cl2​Si(OCH3​)3​+3H2​

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are meticulously controlled. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and methanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silicone polymers.

    Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various nucleophiles can be used to replace the methoxy groups under appropriate conditions.

Major Products:

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with different organic groups.

Comparison with Similar Compounds

    Trimethoxysilane: Similar in structure but lacks the dichloromethyl group, making it less reactive in certain applications.

    Triethoxysilane: Contains ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.

    Chloromethyltrimethoxysilane: Contains a chloromethyl group, which can participate in additional substitution reactions.

Uniqueness: Dichloromethyl trimethoxysilane is unique due to its dichloromethyl group, which provides additional reactivity and versatility in forming silane coupling agents. This makes it particularly valuable in applications requiring strong adhesion and durable coatings.

Properties

IUPAC Name

dichloromethyl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2O3Si/c1-7-10(8-2,9-3)4(5)6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGXHZNBLHSARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C(Cl)Cl)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613346
Record name (Dichloromethyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-27-2
Record name (Dichloromethyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5926-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dichloromethyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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